2-Oxazolidinone
Overview
Description
2-Oxazolidinone is a five-membered cyclic carbamate . It is well known as a pharmacophore for antibacterial agents represented by two marketed medicines, Linezolid and Tedizolid . It is also used as a chiral auxiliary for the enantioselective synthesis of β-lactams and as a recyclable derivatizing agent for the chromatographic resolution of primary amines via allophanates .
Synthesis Analysis
The synthesis of 2-oxazolidinones has gained increasing interest due to their unique mechanism of action that assures high antibiotic efficiency and low susceptibility to resistance mechanisms . Recent advances in the chemistry of 2-oxazolidinones emphasize their synthesis, employing different catalytic systems or catalyst-free conditions, as well as on their ring-opening transformations through decarboxylative coupling . Enantioselective synthesis of 2-oxazolidinones by ruthenium (II)–NHC-catalysed asymmetric hydrogenation of 2-oxazolones has been developed .
Molecular Structure Analysis
2-Oxazolidinones are characterized by a chemical structure including the oxazolidone ring with the S configuration of substituent at C5, the acylaminomethyl group linked to C5, and the N-aryl substituent . The molecular structure of STD includes three rings, i.e., oxazolidin-2-one with a (methyl)acetamide substituent, fluorophenyl, and thiomorpholine .
Chemical Reactions Analysis
2-Oxazolidinones undergo various chemical reactions. They are involved in ring-opening transformations through decarboxylative coupling . A recent study reported the regioselective ring-opening reaction of non-activated 2-oxazolidinones promoted by in situ generated chalcogenolate anions .
Physical And Chemical Properties Analysis
2-Oxazolidinones are off-white to yellow-beige crystals or powder . They are characterized by poor water solubility .
Scientific Research Applications
Antibacterial Applications
2-Oxazolidinone derivatives, such as oxazolidinones, are known for their broad-spectrum antibacterial activities, especially against Gram-positive bacteria including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci. They function by inhibiting protein synthesis in bacteria, specifically by binding to the 50S subunit of the ribosome, thus preventing the formation of a functional 70S initiation complex in bacterial protein synthesis (Bozdoğan & Appelbaum, 2004).
Beyond Antibacterial Activities
Recent studies have expanded the understanding of 2-oxazolidinone derivatives, highlighting their potential in various biological activities beyond antibacterial applications. This includes their roles in different pharmacological contexts, although specific details of these applications are not fully defined yet (Yuan et al., 2022).
Synthesis and Development
Efficient pathways for synthesizing enantiomerically pure 2-oxazolidinones have been developed, expanding their applicability in pharmacological research. This includes the synthesis of derivatives starting from common compounds like D-mannitol and L-ascorbic acid, showcasing the versatility of 2-oxazolidinone in medicinal chemistry (Danielmeier & Steckhan, 1995).
Mechanism of Action in Bacteria and Humans
The mechanism of action of oxazolidinones and their interaction with bacterial and human ribosomes has been a significant area of research. Studies have shown that they interact with the A site of bacterial ribosomes and can also bind to mitochondrial ribosomes in human cells, which explains some of their clinical side effects (Leach et al., 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,3-oxazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO2/c5-3-4-1-2-6-3/h1-2H2,(H,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXIZTKNFFYFOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074326 | |
Record name | 2-Oxazolidinone | |
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Molecular Weight |
87.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | 2-Oxazolidinone | |
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Solubility |
>13.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID57260826 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Oxazolidinone | |
CAS RN |
497-25-6, 51667-26-6 | |
Record name | 2-Oxazolidinone | |
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Record name | 1,3-Oxazolidin-2-one | |
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Record name | Oxazolidinone | |
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Record name | 2-Oxazolidinone | |
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Record name | 2-Oxazolidinone | |
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Record name | 2-Oxazolidinone | |
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Record name | 2-Oxazolidinone | |
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Record name | 1,3-oxazolidin-2-one | |
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Record name | 2-OXAZOLIDINONE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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